molecular formula C22H31N3O3 B5568330 8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5568330
M. Wt: 385.5 g/mol
InChI Key: UQTSSBKLFNNRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H31N3O3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.23654186 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Methods

  • Spirocyclization of Pyridine Substrates : Researchers have developed methods for constructing 3,9-diazaspiro[5.5]undecane derivatives through spirocyclization of 4-substituted pyridines, a technique potentially applicable to the synthesis of related compounds including 8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one (Parameswarappa & Pigge, 2011).
  • Catalyst-Free Synthesis : A catalyst-free approach for synthesizing nitrogen-containing spiro-heterocycles has been reported, which could be relevant for the synthesis of this compound (Aggarwal et al., 2014).

Biological and Pharmaceutical Applications

  • Bioactivity and Synthesis of Diazaspiro[5.5]undecane-Containing Compounds : These compounds, including variants like the one , have shown potential for treating obesity, pain, and various other disorders (Blanco‐Ania et al., 2017).
  • Antihypertensive Agents : Some derivatives of diazaspiro[5.5]undecanes have been identified as potent antihypertensive agents, indicating possible similar uses for related compounds (Clark et al., 1983).

Structural and Chemical Properties

  • Chiral Separation and Configuration : Studies on chiral spirocyclic compounds, including 3,9-diazaspiro[5.5]undecanes, have provided insights into their potential applications in the pharmaceutical industry as active ingredients or catalysts (Liang et al., 2008).
  • Crystal Structure and Biological Activity : Research on the crystal structure of related spiro-compounds has implications for understanding the physical and biological properties of this compound (Yuan et al., 2017).

Properties

IUPAC Name

8-[1-(methoxymethyl)cyclobutanecarbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-28-17-22(8-2-9-22)20(27)24-13-3-7-21(15-24)10-4-19(26)25(16-21)14-18-5-11-23-12-6-18/h5-6,11-12H,2-4,7-10,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTSSBKLFNNRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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